2-benzamido-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry . Thiazoles can be synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Photoreactions and Synthesis
- Photoreactions of Thiabendazole : A study investigated the photoreactions of thiabendazole, a compound structurally similar to the one , revealing insights into its chemical behavior under light exposure and the formation of various photolysis products (Mahran, Sidky, & Wamhoff, 1983).
- Synthesis of Benzodifuranyl and Thiazolopyrimidines : Novel heterocyclic compounds, including benzodifuranyl and thiazolopyrimidines derived from compounds similar to the target molecule, have been synthesized, showcasing the diverse chemical synthesis possibilities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Reactions and Derivatives
- Formation of Thiazine Carboxylates : The transformation of related compounds into thiazine carboxylates demonstrates the versatility in chemical reactions and potential applications in synthesis (Jenny & Heimgartner, 1989).
- Synthesis of Pyrimidinones : Research on the reactions of related compounds leading to the formation of pyrimidinones sheds light on their potential in creating novel organic structures (Maruoka, Yamagata, & Yamazaki, 1994).
Biological Activities
- Antibacterial Agents : Novel analogs of similar compounds were found to exhibit promising antibacterial activity, highlighting the potential biomedical applications of these molecules (Palkar et al., 2017).
- Antitumor Activity : A study synthesized new derivatives and investigated their antitumor activity, indicating the potential of these compounds in cancer research (Ostapiuk, Frolov, & Matiychuk, 2017).
- Antimicrobial and Antifungal Activity : Research on the synthesis of arylidene derivatives of similar compounds revealed good antimicrobial and antifungal activities, suggesting their use in drug discovery (Kathiravan, Venugopal, & Muthukumaran, 2017).
Advanced Research Applications
- Antiproliferative Activity : Compounds structurally related to the target molecule have been identified as potential EGFR inhibitors with moderate to excellent cytotoxicity against certain cancer cell lines, underscoring their importance in cancer treatment research (Zhang et al., 2017).
- Antileukemic Agents : Novel derivatives have been synthesized and evaluated as potential chemotherapeutic agents for leukemia, highlighting their potential in treating this form of cancer (Gowda et al., 2009).
Mechanism of Action
Target of Action
The primary target of this compound is the Casein Kinase 1 (CK1) family , which is a highly conserved ubiquitously expressed serine/threonine protein kinase family . The seven mammalian isoforms CK1α, β, γ1, γ2, γ3, δ, and ε and their various splice variants are all highly conserved within their kinase domains .
Mode of Action
The compound has been identified as a potent and specific inhibitor of CK1δ . It exhibits a higher affinity towards CK1δ than to CK1ε . The compound’s interaction with its targets leads to the inhibition of the CK1δ, thereby affecting the phosphorylation of many different substrates bearing either a canonical or a non-canonical consensus sequence .
Biochemical Pathways
The inhibition of CK1δ affects many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation . These processes are crucial for normal cellular function and their disruption can lead to various pathological conditions.
Result of Action
The result of the compound’s action is the inhibition of proliferation of tumor cell lines in a dose and cell line-specific manner . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Biochemical Analysis
Biochemical Properties
Thiazoles, the class of compounds it belongs to, have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have been found to inhibit CK1δ, a kinase involved in various cellular processes .
Molecular Mechanism
It has been suggested that similar compounds can act as potent and specific inhibitors of CK1δ . This could involve binding interactions with the enzyme, leading to its inhibition and subsequent changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long-term effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
Similar compounds have been shown to inhibit the proliferation of tumor cell lines in a dose-dependent manner .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes involved in cellular metabolism .
Transport and Distribution
Similar compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds have been shown to interact with various cellular compartments and organelles .
Properties
IUPAC Name |
2-benzamido-N-[2-(4-methoxyphenyl)ethyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-29-17-9-7-15(8-10-17)13-14-24-22(28)18-11-12-19-20(18)25-23(30-19)26-21(27)16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3,(H,24,28)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFZGTMSCRSGBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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